molecular formula C15H28N2O4 B7112011 tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate

tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate

Cat. No.: B7112011
M. Wt: 300.39 g/mol
InChI Key: QKOCMSQFTYGFJC-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxypropyl moiety. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-10-7-6-8-17(11(10)2)13(19)12(9-18)16-14(20)21-15(3,4)5/h10-12,18H,6-9H2,1-5H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOCMSQFTYGFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C)C(=O)C(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium or other transition metals .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate is studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .

Industry: Industrially, it is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may enhance the slow inactivation of voltage-gated sodium channels, which is crucial in regulating cellular activities .

Comparison with Similar Compounds

Uniqueness: What sets tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly useful in applications where both properties are required .

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